molecular formula C17H21NO2S B442615 Ethyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate CAS No. 350990-37-3

Ethyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate

Cat. No.: B442615
CAS No.: 350990-37-3
M. Wt: 303.4g/mol
InChI Key: LYMUPEHPKAKXAO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a substituted phenyl ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Industrial methods may also incorporate purification techniques such as crystallization, distillation, and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or amino group .

Scientific Research Applications

Ethyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. The compound’s structure allows it to bind to various biological targets, leading to diverse pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(4-methylphenyl)-5-methylthiophene-3-carboxylate
  • Ethyl 2-amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxylate
  • Ethyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate

Uniqueness

Ethyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs .

Properties

IUPAC Name

ethyl 2-amino-5-methyl-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-5-20-17(19)15-14(11(4)21-16(15)18)13-8-6-12(7-9-13)10(2)3/h6-10H,5,18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMUPEHPKAKXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C(C)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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